molecular formula C11H12O3 B5092398 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B5092398
M. Wt: 192.21 g/mol
InChI Key: HWCBMUQIDSJHCE-UHFFFAOYSA-N
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Description

7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound belonging to the class of benzodioxines. This compound is characterized by the presence of a benzodioxine ring system with an ethyl group at the 7th position and an aldehyde group at the 6th position. Benzodioxines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the ring-closing metathesis of suitable precursors using catalysts such as the nitro-Grela catalyst. This method provides high enantioselectivity and yields . Another approach involves the hydrogenation of 2-substituted 1,4-benzodioxines using catalysts like [Ir(cod)Cl]2/BIDIME-dimer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group at the 7th position in 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde imparts unique chemical and biological properties compared to its similar compounds. This structural variation can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-8-5-10-11(6-9(8)7-12)14-4-3-13-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCBMUQIDSJHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C=O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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